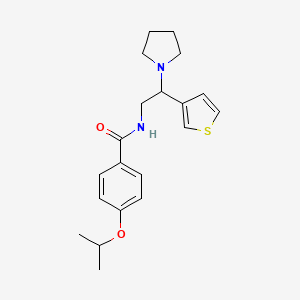

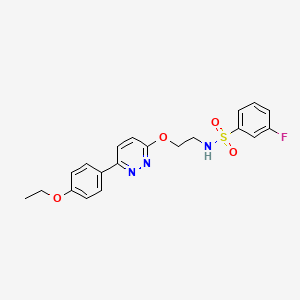

![molecular formula C22H23N3O7S2 B3003831 (Z)-methyl 2-(6-methoxy-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-75-3](/img/structure/B3003831.png)

(Z)-methyl 2-(6-methoxy-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-methyl 2-(6-methoxy-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" is a structurally complex molecule that appears to be related to a class of compounds used in the modification of cephalosporin antibiotics. The provided papers do not directly discuss this compound but offer insights into similar molecules, particularly those containing the (Z)-2-(thiadiazol-3-yl)-2-iminoacetate moiety, which is a common feature in the side chains of fourth-generation cephalosporin antibiotics .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from precursors such as aminoisoxazoles or aminothiazoles. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a side chain of cephalosporin antibiotics, has been achieved through skeletal rearrangement and subsequent reactions involving alkoxycarbonyl isothiocyanates and O-methylhydroxylamine . The synthesis of similar compounds often requires careful control of reaction conditions to ensure the formation of the desired Z-isomer .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiadiazole ring, which is crucial for their biological activity. The stereochemistry, particularly the Z-configuration of the iminoacetate moiety, is essential for the antibiotic function. X-ray crystallography has been used to unambiguously determine the stereochemical structure of related compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include the use of reagents such as alkoxycarbonyl isothiocyanates, O-methylhydroxylamine, and methyl iodide or dimethyl sulfate for O-methylation. The reactions are often carried out in the presence of bases like barium oxide and barium hydroxide octahydrate to promote the formation of the Z-isomer . The use of less expensive reagents like triethyl phosphate instead of triphenylphosphine has also been explored to improve the cost-effectiveness of the synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(Z)-methyl 2-(6-methoxy-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" are not discussed in the provided papers, related compounds exhibit properties that make them suitable for incorporation into cephalosporin antibiotics. These properties likely include stability under physiological conditions, solubility in organic solvents, and reactivity that allows for further chemical modifications .

Scientific Research Applications

Synthesis and Intermediates in Drug Development

- The compound has been utilized in the synthesis of various intermediates for cefixime, an antibiotic used in the treatment of infections. This synthesis involves a series of reactions starting from methyl acetoacetate, leading to an intermediate with significant yield (Liu Qian-chun, 2010).

- Another application is in the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds have been synthesized through interaction with different arylidinemalononitrile derivatives, showing potential in the development of new pharmaceutical compounds (H. M. Mohamed, 2014).

Role in Aldose Reductase Inhibition

- A series of iminothiazolidin-4-one acetate derivatives, including the compound , was synthesized and evaluated as aldehyde reductase and aldose reductase inhibitors. These inhibitors have potential in treating diabetic complications (Sher Ali et al., 2012).

In Antibiotic Development

- The compound has been identified as a key intermediate in the synthesis of the fourth generation of cephem antibiotics. These antibiotics are significant in treating various bacterial infections (K. Tatsuta et al., 1994).

Molecular Dynamics and Computational Studies

- In research involving molecular modeling and synthesis, the compound has shown efficacy in the design of selective aldose reductase inhibitors. This involves docking and molecular dynamics simulations, which are crucial in understanding the interaction of these molecules with biological targets (A. Saeed et al., 2014).

Green Chemistry and Eco-Friendly Synthesis

- The compound has also been synthesized through a three-component tandem reaction in ionic liquid media. This approach is notable for its eco-friendliness and efficiency, aligning with the principles of green chemistry (A. Shahvelayati et al., 2017).

properties

IUPAC Name |

methyl 2-[6-methoxy-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O7S2/c1-30-16-5-8-18-19(13-16)33-22(25(18)14-20(26)31-2)23-21(27)15-3-6-17(7-4-15)34(28,29)24-9-11-32-12-10-24/h3-8,13H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYUSNQSYFUCHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

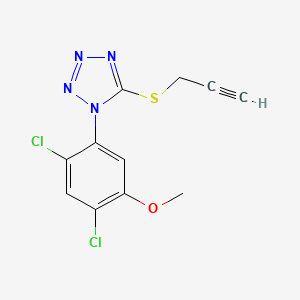

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3003748.png)

![2-[6-(3-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3003749.png)

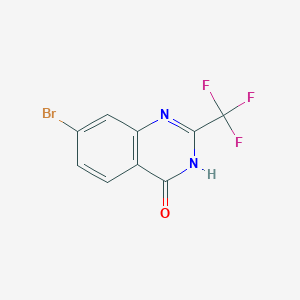

![2-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B3003751.png)

![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)

![N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3003754.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3003757.png)

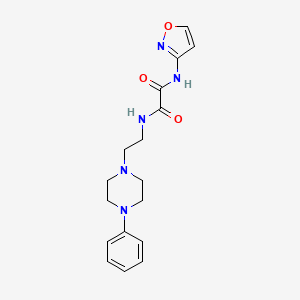

![1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3003758.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B3003761.png)

![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)